molecular formula C36H34ClFN4O7S2 B13831297 Lapatinib-13C2,15N Ditosylate

Lapatinib-13C2,15N Ditosylate

Cat. No.: B13831297
M. Wt: 756.2 g/mol
InChI Key: OZDXXJABMOYNGY-OSUMFKEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapatinib-13C2,15N Ditosylate is a labeled compound used in scientific research. It is a derivative of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (HER1/EGFR) and human epidermal growth factor receptor type 2 (HER2/ERBB2). This compound is particularly significant in cancer research, especially for breast cancer, due to its ability to inhibit tumor cell growth by blocking the ATP-binding site of the receptor’s intracellular domain .

Properties

Molecular Formula

C36H34ClFN4O7S2

Molecular Weight

756.2 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)/i11+1,12+1,32+1;

InChI Key

OZDXXJABMOYNGY-OSUMFKEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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